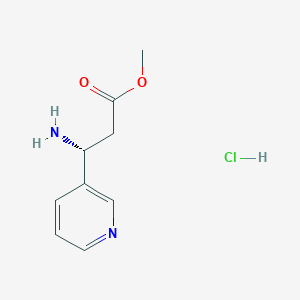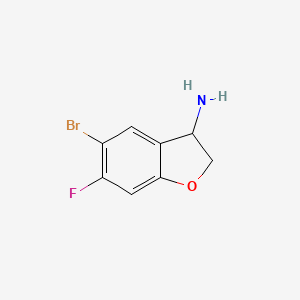![molecular formula C14H9F3O3 B12090502 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid is an organic compound with the molecular formula C14H9F3O3 and a molecular weight of 282.21 g/mol . This compound is characterized by the presence of a hydroxy group and a trifluoromethyl group attached to a benzoic acid core. It is a white to off-white crystalline powder with strong acidic properties .
Preparation Methods
The synthesis of 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid can be achieved through various methods. One common approach involves the reaction of 3-trifluoromethylphenol with carbon dioxide under acidic conditions . The reaction conditions and specific reagents used can vary depending on the desired yield and purity of the final product. Industrial production methods often involve optimizing these reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used .
Comparison with Similar Compounds
4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylboronic acid: This compound also contains a trifluoromethyl group but differs in its boronic acid functionality.
4-(Trifluoromethyl)phenol: Similar in structure but lacks the benzoic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H9F3O3 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
4-hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)9-3-1-8(2-4-9)12-7-10(18)5-6-11(12)13(19)20/h1-7,18H,(H,19,20) |
InChI Key |
CAKQAPPYPKGXLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


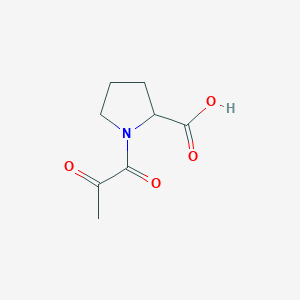
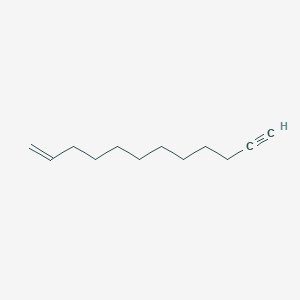

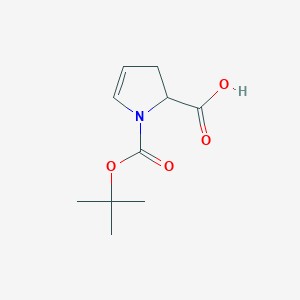
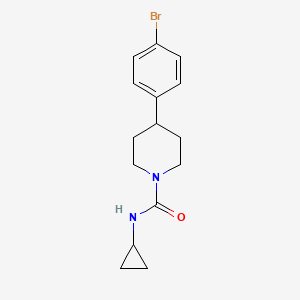

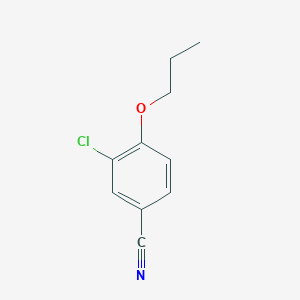

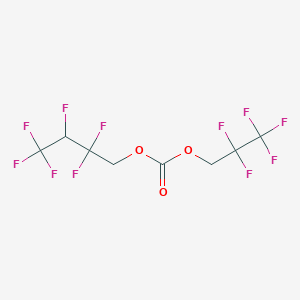
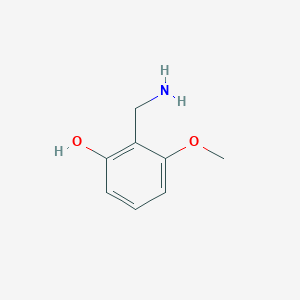
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
